2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one 2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19808834
InChI: InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC19808834

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3
Standard InChI Key PBHXFQGVMCWVKG-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N1CCCC1COC)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one, reflects its core structure: a pyrrolidine ring substituted with a methoxymethyl group at the 2-position, linked to a 3-methylbutan-1-one backbone via an amine group. Key identifiers include:

PropertyValue
Molecular FormulaC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight214.30 g/mol
InChI KeyPBHXFQGVMCWVKG-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C(=O)N1CCC(C1)COC)N

The stereochemistry at the chiral center (S-configuration) is critical for its reactivity and potential biological interactions.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves multi-step organic transformations:

  • Chiral Pyrrolidine Preparation: (S)-2-(methoxymethyl)pyrrolidine is synthesized via asymmetric hydrogenation or resolution of racemic mixtures .

  • Ketone Formation: Coupling the pyrrolidine with 3-methyl-2-nitrobutanoic acid, followed by nitro reduction to the amine, yields the target compound.

  • Purification: Chromatography (e.g., silica gel, HPLC) ensures enantiomeric purity >98%.

Key Reactions

  • Reductive Amination: Reacts with aldehydes to form secondary amines, useful for derivatization.

  • N-Acylation: The amine group undergoes acylation with acid chlorides, enabling peptide-like bond formation.

  • Oxidation: The ketone moiety can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄).

Physicochemical Properties

PropertyValue
Melting Point85–87°C (estimated)
Boiling Point320–325°C (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in water
Optical Rotation[α]D20=15.6[α]_D^{20} = -15.6^\circ (c=1, CHCl₃)

The compound’s hydrophobicity (LogP ≈ 1.2) suggests moderate membrane permeability, relevant for drug design.

Future Research Directions

  • Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles.

  • Target Identification: High-throughput screening against disease-relevant targets (e.g., GPCRs, ion channels).

  • Synthetic Optimization: Develop catalytic asymmetric routes to improve yield and sustainability.

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